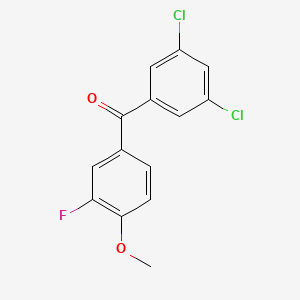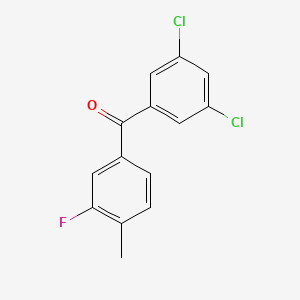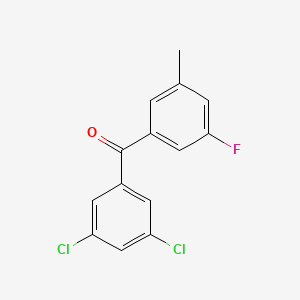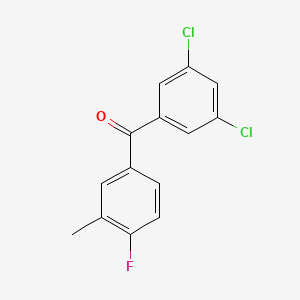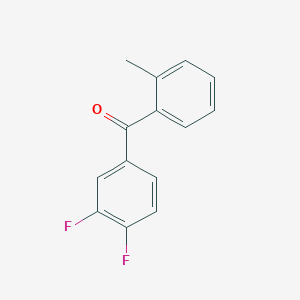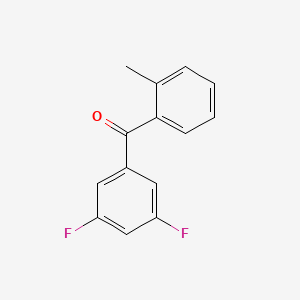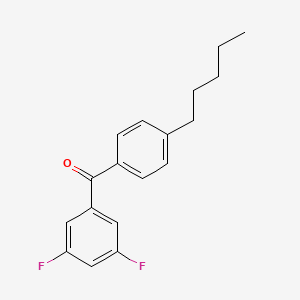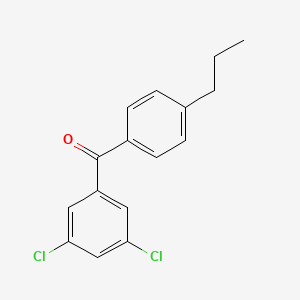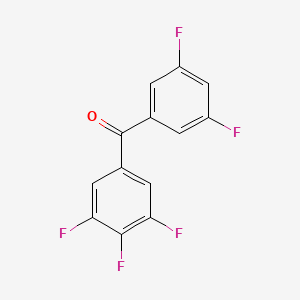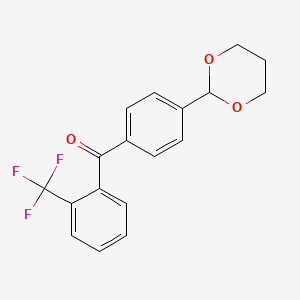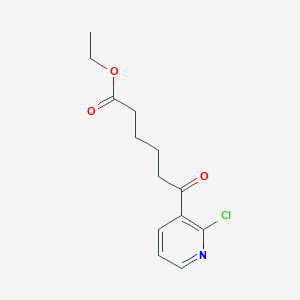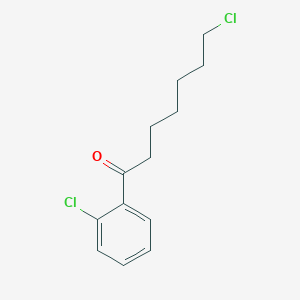
7-Chloro-1-(2-chlorophenyl)-1-oxoheptane
Übersicht
Beschreibung
7-Chloro-1-(2-chlorophenyl)-1-oxoheptane is an organic compound belonging to the class of compounds known as oxoheptanes. This compound is of interest to researchers due to its interesting properties, such as its ability to act as a catalyst in various chemical reactions. Furthermore, 7-Chloro-1-(2-chlorophenyl)-1-oxoheptane has been used in various applications, including as a synthetic intermediate in the synthesis of various drugs and in the development of new materials.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- The compound has been synthesized for detailed spectral analysis and quantum chemical studies. Its molecular geometry and chemical reactivity were assessed through methods like FT-IR, NMR spectra, and X-ray diffraction. Computational calculations indicated chemically active sites responsible for its reactivity (Satheeshkumar, Sayın, Kaminsky, & Jayarampillai Rajendra Prasad, 2017).
Molecular Structure Analysis
- Research on similar chlorophenyl compounds has focused on crystal structure analysis. For example, studies involving (E)-1-(4-chlorophenyl)ethanone O-dehydroabietyloxime provided insights into molecular conformations and interactions within the crystal structure (Zheng, Cui, & Rao, 2014).
Chemical Synthesis
- The compound has been used as an intermediate in various synthetic processes. For instance, its derivatives have been employed in the facile synthesis of enantiomerically pure compounds, highlighting its utility in creating specific molecular configurations (Zhang, Wang, Li, Liu, Xu, Tang, Wang, & Zhao, 2014).
Photophysical Properties
- Studies involving compounds with similar structures have examined their photophysical properties, like UV, emission, and fluorescent quantum yields. Such research is crucial for understanding the optical and electronic behavior of these compounds (Satheeshkumar et al., 2017).
Antimicrobial Potential
- Some derivatives of the compound have been tested for antibacterial activity, showing significant potential against various bacteria. This suggests its possible applications in developing new antimicrobial agents (Xinhua Liu, Song, Hailiang, & Zuo, 2008).
Material Synthesis and Applications
- The compound or its derivatives have been involved in the synthesis of novel materials like diarylmethyl sulfur and selenium compounds. These materials have potential applications in various fields, including organometallic chemistry (Bhasin, Singh, Kumar, Deepali, Mehta, Klapoetke, & Crawford, 2004).
Eigenschaften
IUPAC Name |
7-chloro-1-(2-chlorophenyl)heptan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2O/c14-10-6-2-1-3-9-13(16)11-7-4-5-8-12(11)15/h4-5,7-8H,1-3,6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHJYJHXZAHBZOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCCCCCCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642260 | |
| Record name | 7-Chloro-1-(2-chlorophenyl)heptan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-1-(2-chlorophenyl)-1-oxoheptane | |
CAS RN |
898768-20-2 | |
| Record name | 7-Chloro-1-(2-chlorophenyl)heptan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





